molecular formula C6H9N3S B1499698 1-(Thiazol-2-yl)azetidin-3-amine

1-(Thiazol-2-yl)azetidin-3-amine

Cat. No.: B1499698
M. Wt: 155.22 g/mol
InChI Key: RDOVDMCNEJRTRS-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)azetidin-3-amine is a heterocyclic compound featuring a four-membered azetidine ring fused to a thiazole moiety. The primary amine at the azetidine’s 3-position serves as a versatile site for functionalization, making this compound a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)azetidin-3-amine

InChI

InChI=1S/C6H9N3S/c7-5-3-9(4-5)6-8-1-2-10-6/h1-2,5H,3-4,7H2

InChI Key

RDOVDMCNEJRTRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CS2)N

Origin of Product

United States

Comparison with Similar Compounds

Thiazole-Thiourea Hybrids

Example : 1-(4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea ()

  • Structural Differences : Incorporates a cyclobutane ring and thiourea group instead of azetidine and primary amine.
  • Functional Implications :
    • Thiourea groups enhance hydrogen-bonding capacity but may increase toxicity risks compared to primary amines.
    • Cyclobutane adds rigidity but lacks the azetidine’s strain-induced reactivity.
    • ADMET Profile : In silico predictions suggest moderate bioavailability due to higher lipophilicity (logP >3) .

Azetidine Derivatives with Complex Substituents

Example : 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide ()

  • Structural Differences: Azetidinone (β-lactam) core with chloro and aryl substituents vs. the unmodified azetidine-thiazole system.
  • Functional Implications :
    • β-Lactam structures are prone to hydrolysis, limiting stability, whereas the thiazolyl-azetidine amine may offer better hydrolytic resistance.
    • Benzimidazole and acetamide groups confer antimicrobial activity but reduce solubility compared to the simpler thiazole-azetidine scaffold .

Urea/Thiourea-Linked Thiazolyl-Phenyl Derivatives

Example : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()

  • Structural Differences : Urea linkage and extended piperazine-thiazole-phenyl architecture vs. compact azetidine-thiazole system.
  • Piperazine enhances solubility but introduces conformational flexibility, which may lower selectivity .

Fungicidal Thiazole-Isoxazole Derivatives

Example : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one ()

  • Structural Differences : Isoxazole-thiazole-piperidine framework vs. azetidine-thiazole.
  • Functional Implications :
    • Piperidine’s flexibility aids fungicidal target engagement but increases metabolic degradation risks.
    • The azetidine analog’s rigidity could improve metabolic stability and target residence time .

Key Comparative Data

Property 1-(Thiazol-2-yl)azetidin-3-amine Thiazole-Thiourea Hybrid Azetidinone Derivative
Molecular Weight ~167 g/mol ~350 g/mol ~450 g/mol
logP ~1.2 (predicted) ~3.5 ~2.8
Hydrogen Bond Donors 1 (NH₂) 2 (thiourea NH) 2 (amide NH)
Ring Strain High (azetidine) Moderate (cyclobutane) Low (β-lactam)
Synthetic Complexity Moderate High High

Research Findings and Implications

  • Reactivity : The azetidine-thiazole core exhibits superior strain-driven reactivity compared to five- or six-membered analogs, enabling selective modifications (e.g., ring-opening for prodrug design).
  • Bioactivity : While thiourea derivatives () and urea-linked compounds () show promise in target binding, the primary amine in this compound offers a balance of solubility and low toxicity, critical for CNS-targeted therapies.
  • Thermodynamic Stability : DFT studies () highlight the electron-deficient thiazole nitrogen in the target compound, favoring electrophilic interactions absent in cyclobutane-thiazole hybrids.

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